![molecular formula C16H18FN5O2 B7640670 N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but recent research has shown that it has a wide range of other biological activities.
Mechanism of Action
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide exerts its biological effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a signaling molecule that plays a key role in regulating immune cell trafficking and cell survival. This compound acts as a functional antagonist of S1P receptors, preventing immune cells from leaving lymphoid organs and entering the bloodstream. This results in a reduction in the number of immune cells in circulation and a decrease in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its immunomodulatory effects, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying immune cell trafficking and inflammation. However, this compound also has limitations for use in lab experiments. It is a potent immunosuppressant, which can make it difficult to interpret experimental results. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for research on N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. Additionally, there is ongoing research on the role of this compound in neuroprotection and its potential use in the treatment of neurological disorders.
Synthesis Methods
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide can be synthesized by several methods, including the condensation of 2-amino-2-methyl-1-propanol with 2-fluorobenzoyl chloride, followed by cyclization with 1,2,4-triazole-1-carboxylic acid. Another method involves the reaction of 2-amino-2-methyl-1-propanol with 1,2,4-triazole-1-carboxylic acid, followed by acylation with 2-fluorobenzoyl chloride.
Scientific Research Applications
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential therapeutic applications, including its role in the treatment of autoimmune diseases, cancer, and neurological disorders. This compound has been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, this compound has been shown to have anti-tumor effects, making it a potential treatment for cancer.
properties
IUPAC Name |
N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O2/c1-11(22-10-18-9-19-22)15(23)20-13-6-4-8-21(16(13)24)14-7-3-2-5-12(14)17/h2-3,5,7,9-11,13H,4,6,8H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEZBNADONUNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1=O)C2=CC=CC=C2F)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

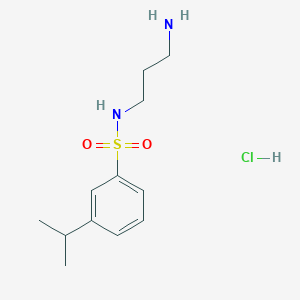
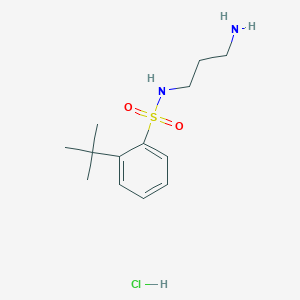
![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
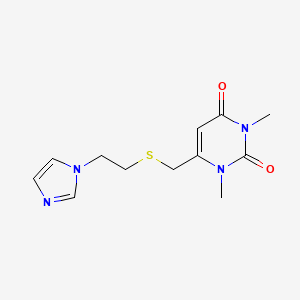
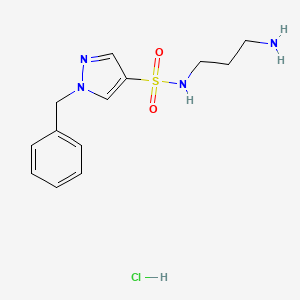
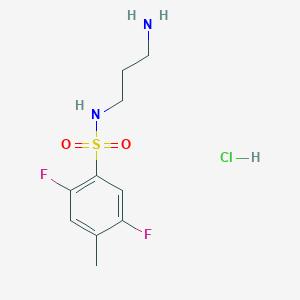

![6-[4-Anilino-4-(hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7640646.png)
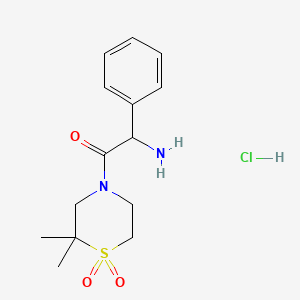

![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)